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Compound of Interest

Compound Name: 2-Hydroxy-5-phenyilnicotinonitrile

Cat. No.: B1296557

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the biological activities of various nicotinonitrile derivatives, with a
focus on anticancer, antimicrobial, and antioxidant properties. While specific experimental data
for 2-Hydroxy-5-phenylnicotinonitrile is limited in publicly available literature, this guide
leverages data from structurally related nicotinonitrile compounds to offer valuable insights into
their potential therapeutic applications and mechanisms of action.

Executive Summary

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile scaffold in
medicinal chemistry, leading to the development of derivatives with a wide spectrum of
biological activities. These compounds have shown significant promise as anticancer,
antimicrobial, and antioxidant agents. This guide synthesizes available data to compare the
performance of various nicotinonitrile derivatives in biological assays, providing a framework for
future research and drug discovery efforts. Although quantitative data for 2-Hydroxy-5-
phenylnicotinonitrile is not readily available, the analysis of related compounds suggests its
potential as a bioactive molecule.
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Nicotinonitrile derivatives have emerged as a significant class of compounds in oncology
research, demonstrating cytotoxicity against various cancer cell lines through the modulation of
critical signaling pathways.

A number of nicotinonitrile derivatives have been shown to inhibit key kinases involved in
cancer progression, such as Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2). Inhibition of these pathways can lead to cell cycle arrest and apoptosis. For
instance, certain 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have been evaluated as
inhibitors of EGFRWt and VEGFR-2, inducing apoptosis in cancer cells.

Comparative Anticancer Activity of Nicotinonitrile
Derivatives
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Compound/Derivati
ve Class

Cancer Cell Line

IC50 (uM)

Reference

2-Oxo-1,2-
dihydropyridine-3,4-

dicarbonitriles

Leukemia (K-562,
SR), Brain (SNB-75),
Prostate (PC-3),
Breast (MCF-7)

Slight Inhibition

[1]

4-(4-Chlorophenyl)-6-
(naphthalen-1-yl)-2-
0Xx0-1,2-
dihydropyridine-3-
carbonitrile derivative
(14a)

NCIH 460 (Lung)

0.025 + 0.0026

[2]

RKOP 27 (Colon) 0.016 + 0.002 [2]
HeLa (Cervical) 0.127 £ 0.025 [2]
U937 (Leukemia) 0.422 + 0.026 [2]
SKMEL 28

0.255 + 0.002 [2]
(Melanoma)

Spiro-pyridine

o HepG-2 (Liver) 10.58 + 0.8 [3]
derivative 5
Caco-2 (Colon) 9.78 £ 0.7 [3]
Spiro-pyridine )
o HepG-2 (Liver) 8.90+0.6 [3]
derivative 7
Caco-2 (Colon) 7.83+£05 [3]
Spiro-pyridine )
o HepG-2 (Liver) 8.42+0.7 [3]
derivative 8
Caco-2 (Colon) 13.61+1.2 [3]
Nicotinonitrile-
) o PIM-1 Kinase IC50 =18.9 nM
coumarin derivative o [4]
Inhibition (Compound 7b)

44
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3-Cyanopyridine- ]
) ) Various Cancer Cell
sulfonamide hybrid GI50 = 1.06-8.92

Lines
(Compound 19)

VEGFR-2 Inhibition IC50=3.6

Note: IC50 and GI50 values represent the concentration of a drug that is required for 50%
inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: The antiproliferative activity of the synthesized compounds is
commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) assay.

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 104
cells/well) and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to
each well, and the plates are incubated for another 4 hours.

e Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization
solution, such as dimethyl sulfoxide (DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

¢ IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the
dose-response curves.

Kinase Inhibition Assays: The inhibitory activity of compounds against specific kinases like PIM-
1 and VEGFR-2 is determined using in vitro kinase assay kits. These assays typically involve
incubating the kinase with its substrate and ATP in the presence of the test compound. The
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amount of phosphorylated substrate is then quantified, often using methods like ELISA or
radiometric assays, to determine the extent of inhibition.
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Caption: Inhibition of VEGFR-2 and Pim-1 kinase by nicotinonitrile derivatives, leading to cell
cycle arrest and apoptosis.

Antimicrobial Activity

Nicotinonitrile derivatives have also demonstrated promising activity against a range of
microbial pathogens, including bacteria and fungi. Their mechanism of action is believed to
involve the disruption of essential cellular processes in microorganisms.

Comparative Antimicrobial Activity of Nicotinonitrile
Derivatives
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Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve Class
Nicotinonitrile- )
_ o Klebsiella
coumarin derivative ) 1.9
pneumoniae
44
Escherichia coli 3.9
Pseudomonas
. 3.9
aeruginosa
Streptococcus mutans 3.9
Staphylococcus
Py 7.8
aureus
Nicotinonitrile- ) )
] o Various bacterial
coumarin derivative ) 3.9-156
strains
45
5-hydroxymethyl-8-
methyl-2-(N- ] ]
T Various bacterial and
arylimino)-pyrano[2,3- 12.5-25 [5]

c]pyridine-3-(N-aryl)-
carboxamides

fungal strains

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC)

is a standard method to determine the antimicrobial susceptibility of a compound.

o Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

 Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well

microtiter plate.
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¢ Inoculation: Each well is inoculated with the microbial suspension.

¢ Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

+ MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth of the microorganism is observed.

Antimicrobial Mechanism Visualization
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nicotinonitrile
derivatives.

Antioxidant Activity

Several nicotinonitrile derivatives have been reported to possess antioxidant properties, which
are crucial for combating oxidative stress implicated in various diseases. The antioxidant
capacity is often attributed to the ability of these compounds to scavenge free radicals.

Comparative Antioxidant Activity

While specific IC50 values for the antioxidant activity of many nicotinonitrile derivatives are not
consistently reported in a comparative context, studies have shown that derivatives bearing
furan moieties and those incorporated with phenothiazine exhibit good ABTS radical
scavenging activity. One study highlighted a nicotinonitrile derivative that demonstrated
superior antioxidant activity compared to ascorbic acid in a DPPH radical scavenging assay.

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common
method to evaluate the antioxidant activity of compounds.

o Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is
prepared.

e Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH
solution.

 Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

o Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured
at a specific wavelength (e.g., 517 nm).

e Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated,
and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH
radicals) is determined.
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Conclusion

The nicotinonitrile scaffold is a promising platform for the development of novel therapeutic
agents with diverse biological activities. While direct experimental data for 2-Hydroxy-5-
phenylnicotinonitrile remains elusive in the current literature, the extensive research on its
structural analogs provides a strong rationale for its investigation as a potentially potent
anticancer, antimicrobial, and antioxidant agent. The data and protocols presented in this guide
offer a valuable resource for researchers to design and execute further studies to unlock the full
therapeutic potential of this class of compounds. Future research should focus on synthesizing
and evaluating 2-Hydroxy-5-phenylnicotinonitrile and its derivatives to establish a clear
structure-activity relationship and to identify lead compounds for further preclinical and clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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